Product packaging for 1-(3-Pyridinyl)-3-butyne-1-one(Cat. No.:CAS No. 113590-54-8)

1-(3-Pyridinyl)-3-butyne-1-one

Cat. No.: B056113
CAS No.: 113590-54-8
M. Wt: 145.16 g/mol
InChI Key: QUHBKADGOFVMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Pyridine-Containing Organic Compounds in Scholarly Investigations

The pyridine (B92270) ring is one of the most significant and widely utilized heterocyclic scaffolds in science. chemscene.com Historically, pyridine was first isolated from coal tar in the 19th century, with its structure being elucidated in the 1860s and 1870s. acs.orgorganic-chemistry.org The first laboratory synthesis of pyridine was reported in 1876. organic-chemistry.org Structurally, it is a basic heterocyclic organic compound related to benzene (B151609), where one methine group is replaced by a nitrogen atom. acs.org

The inclusion of the pyridine motif in molecules has been a cornerstone of medicinal chemistry and materials science. Pyridine and its derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals. chemscene.comacs.orgichemistry.cn A significant portion of drugs approved by the US Food and Drug Administration (FDA) contain a pyridine ring. organic-chemistry.org This is often because the pyridine scaffold can enhance the metabolic stability, potency, binding affinity, and permeability of drug candidates. organic-chemistry.org Its utility extends to the agrochemical industry, where pyridine-based compounds have been developed as crucial fungicides, insecticides, and herbicides. chemscene.com

Significance of Alkyne and Ketone Functionalities in Contemporary Synthetic and Mechanistic Studies

The alkyne and ketone functional groups are fundamental building blocks in modern organic synthesis, each possessing a rich and versatile reactivity profile.

Alkyne Functionality: Alkynes are highly valued in organic chemistry for the diverse reactions enabled by their carbon-carbon triple bond. nih.gov This high-energy functional group makes reactions involving alkynes highly thermodynamically favorable and often irreversible. acs.orgrsc.org Key transformations involving alkynes include:

Hydrogenation: Alkynes can be selectively reduced to either alkenes or alkanes. chemicalbook.com

Hydration: The addition of water across the triple bond, typically catalyzed by acid or metals, yields enols that rapidly tautomerize to form ketones or aldehydes. nih.govchemicalbook.com

Cycloaddition Reactions: Alkynes readily participate in cycloadditions to form various cyclic compounds. nih.gov

Nucleophilic Addition: The terminal alkyne C-H bond is relatively acidic, allowing for deprotonation to form an acetylide anion, which is a potent nucleophile for forming new carbon-carbon bonds. chemicalbook.com

Due to having the same oxidation state as a carbonyl group's -CH2C(O)- unit, alkynes are sometimes considered a "hidden entry" into carbonyl chemistry. acs.orgresearchgate.net

Ketone Functionality: The ketone group is one of the most central functional groups in organic synthesis, both as a component of target molecules and as a key intermediate for forming C-C bonds and alcohols. nih.gov Modern synthetic methods have focused on developing novel ways to synthesize ketones from diverse and readily available starting materials, such as amines and carboxylic acids, using techniques like nickel-catalyzed cross-electrophile coupling. nih.govnih.gov

The combination of these two functionalities in an α,β-alkynyl ketone (ynone) structure, as seen in 1-(3-Pyridinyl)-3-butyne-1-one, creates a highly reactive system amenable to a wide array of synthetic transformations. rsc.org

Rationale for Comprehensive Academic Inquiry into this compound

While comprehensive studies focusing exclusively on this compound are not extensively documented, the rationale for its academic investigation is strongly supported by the demonstrated utility of the pyridyl ynone scaffold in organic synthesis. This class of compounds serves as a versatile building block for constructing complex, high-value molecules.

Academic inquiry is driven by the potential of pyridyl-substituted alkynyl ketones to act as key intermediates in the synthesis of:

Complex Heterocyclic Systems: Pyridyl ynones are precursors for synthesizing more elaborate heterocyclic structures like quinolines, isoquinolines, and functionalized indolizinones through domino and cyclization reactions. acs.orgnih.gov

Chiral Molecules: The ketone functionality in pyridyl ynones can be targeted in asymmetric reactions. For instance, catalyzed asymmetric alkylations can convert these ynones into enantiomerically enriched tertiary propargyl alcohols, which are valuable chiral building blocks for further synthesis. acs.org

Natural Products and Bioactive Compounds: Conjugated ynones are recognized as important intermediates in the total synthesis of natural products. rsc.org The pyridyl ynone structure is a platform for creating novel α-amino acids and other potentially bioactive molecules. rsc.org

The compound this compound, with its specific arrangement of functional groups, is therefore a valuable substrate for exploring new synthetic methodologies and constructing libraries of complex molecules for biological screening.

Table 1: Physicochemical Properties of this compound An interactive data table based on available chemical data.

Property Value
CAS Number 113590-54-8
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
PubChem CID 19981385
Structure A molecule containing a pyridine ring attached to a butynone chain.

Note: This data is compiled from publicly available chemical databases. nih.gov

Overview of Research Trajectories for Related Pyridinyl-Butynone Systems

Research involving pyridinyl-butynone systems and related alkynyl ketones is diverse, spanning multiple areas of synthetic and medicinal chemistry. Key research trajectories include:

Synthesis of Fused Heterocycles: A significant area of research is the use of pyridyl ynones as precursors in domino reactions to build complex fused heterocyclic systems. For example, 2- and 3-chloropyridyl ynones react with nitromethane (B149229) in a transition-metal-free process to yield quinolines and isoquinolines. nih.gov In another strategy, copper-catalyzed cyclization of pyridinyl-ynones with organochalcogens leads to the formation of highly functionalized indolizinones. acs.org

Asymmetric Catalysis: Pyridyl-substituted alkynyl ketones are valuable substrates in asymmetric synthesis. Aluminum-catalyzed asymmetric alkylation with dialkylzinc reagents has been shown to produce tertiary propargyl alcohols with high enantiomeric excess. acs.org These chiral products can then be converted into other valuable structures like tetrasubstituted allenes and bicyclic amides. acs.org

Development of Bioactive Compounds: The pyridinyl ketone structure is a common scaffold in the development of new bioactive agents. For example, derivatives of (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one have been synthesized and shown to possess fungicidal activity. researchgate.net

Total Synthesis of Natural Products: The ynone functionality is a powerful tool in the multi-step synthesis of complex natural products. rsc.org For instance, ynone intermediates have been employed in the synthesis of compounds like lasubine II and cephalosporolide J. rsc.org

Exploration of Fundamental Reactivity: Research also focuses on the fundamental reaction mechanisms of these compounds. The Bohlmann-Rahtz Pyridine Synthesis, for example, is a classic method that uses the condensation of enamines with ethynylketones to generate substituted pyridines. organic-chemistry.org

Table 2: Research Applications of Pyridinyl Ynone Systems This interactive table summarizes key research directions and outcomes.

Research Trajectory Reactant Type Key Transformation Product Class Reference
Heterocycle Synthesis 3-Chloropyridyl Ynone Domino Benzannulation Quinolines, Isoquinolines nih.gov
Heterocycle Synthesis Pyridinyl-ynone Copper-Catalyzed Cyclization Functionalized Indolizinones acs.org
Asymmetric Synthesis Pyridyl-Substituted Ynone Asymmetric Alkylation Chiral Tertiary Alcohols acs.org
Bioactive Compounds (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one Oximation & Alkylation Fungicidal Oximes researchgate.net
General Pyridine Synthesis Ethynylketone Condensation/Cyclodehydration Substituted Pyridines organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B056113 1-(3-Pyridinyl)-3-butyne-1-one CAS No. 113590-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113590-54-8

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1-pyridin-3-ylbut-3-yn-1-one

InChI

InChI=1S/C9H7NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7H,4H2

InChI Key

QUHBKADGOFVMAT-UHFFFAOYSA-N

SMILES

C#CCC(=O)C1=CN=CC=C1

Canonical SMILES

C#CCC(=O)C1=CN=CC=C1

Synonyms

3-Butyn-1-one,1-(3-pyridinyl)-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Pyridinyl 3 Butyne 1 One and Its Structural Analogs

Strategic Disconnections and Retrosynthetic Analysis for the Butynone Scaffold

A critical first step in devising a synthetic plan is retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials. For 1-(3-pyridinyl)-3-butyne-1-one, the key disconnections are centered around the formation of the ketone and the carbon-carbon bond linking the alkyne to the pyridine (B92270) ring.

The butynone structural motif can be assembled through various synthetic strategies. One common approach involves disconnecting the carbon-carbon bond between the carbonyl group and the pyridine ring. This suggests a synthetic route where a pyridinyl nucleophile or electrophile is reacted with an acylating agent that already contains the butyne group. Another viable disconnection is at the bond between the carbonyl carbon and the alkyne, pointing towards a reaction between a pyridinyl ketone derivative and an acetylene (B1199291) source.

The construction of the alkyne unit often utilizes terminal or protected alkynes. For instance, 3-butyn-1-ol (B147353) can serve as a valuable precursor which, through selective hydrogenation, can yield other important chemical intermediates. google.com The synthesis of 4-trimethylsilyl-3-butyne-1-ol has also been reported, starting from 3-butyn-1-ol. prepchem.com Metal acetylides, such as those of lithium or magnesium, are also frequently employed as nucleophiles to react with appropriate electrophiles. thieme-connect.com

For the formation of the ketone unit, while traditional methods like the Friedel-Crafts acylation exist, their application to pyridine-containing substrates can be limited due to the deactivation of the catalyst by the pyridine nitrogen. Modern approaches often rely on the use of organometallic reagents, such as Grignard or organolithium compounds derived from pyridine, which can then react with a suitable acyl donor. organic-chemistry.org

The electronic properties of the pyridine ring necessitate careful selection of precursors for coupling reactions. Halogenated pyridines, particularly 3-bromopyridine (B30812) and 3-iodopyridine, are common electrophilic partners in cross-coupling reactions. These can be prepared from pyridine itself, though controlling the regioselectivity of the halogenation can be a challenge.

Conversely, organometallic derivatives of pyridine are excellent nucleophilic partners. These include pyridinylboronic acids for Suzuki couplings, pyridinylzinc reagents for Negishi couplings, and pyridinylstannanes for Stille couplings. The preparation of these reagents often begins with a halogenated pyridine, which undergoes a metal-halogen exchange or direct C-H bond functionalization.

Direct Synthesis Routes to this compound

Direct synthetic routes aim to construct the target molecule with high efficiency and in a limited number of steps, frequently employing powerful catalytic systems.

Transition metal catalysis, especially using palladium and copper, is a cornerstone for forming the C(sp)-C(sp²) bond between an alkyne and the pyridine ring. The Sonogashira coupling is a prominent example, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. thieme-connect.com In the context of synthesizing this compound, this could involve coupling a 3-halopyridine with a butynone derivative or reacting a pyridinylcarbonyl halide with a terminal alkyne. researchgate.net The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. thieme-connect.com

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions for Ynone Synthesis
Catalyst SystemReactantsProduct TypeKey Features
Palladium/Copper (Sonogashira)Terminal Alkyne + Aryl/Vinyl HalideAryl/Vinyl AlkynesWidely used, good functional group tolerance.
Palladium (Carbonylative Sonogashira)Aryl Halide + Terminal Alkyne + COAryl Alkynyl KetonesDirect introduction of the carbonyl group. researchgate.net
Copper NanoparticlesAcyl Chloride + Terminal AlkyneYnonesRecyclable catalyst, good to excellent yields. thieme-connect.com

Once a pyridinyl-butyne backbone is in place, the carbonyl group can be introduced. If the synthesis begins with a 3-alkynylpyridine, oxidation of a propargylic alcohol at the C1 position is a common and effective strategy. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate are often used for this transformation. thieme-connect.comorgsyn.org

Another powerful method is carbonylative coupling, where a 3-pyridinyl organometallic reagent reacts with a source of carbon monoxide and an alkyne in a palladium-catalyzed reaction. This approach allows for the direct and efficient formation of the ketone functionality. researchgate.net

Derivatization and Functionalization Strategies

The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation.

Alkyne Metathesis: This reaction allows for the exchange of alkylidyne groups between two alkynes. free.fr Catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten), it can be used for both homocoupling to create symmetrical diaryl or dialkyl alkynes, and cross-metathesis with other alkynes to generate unsymmetrical derivatives. acs.orgresearchgate.netnsf.gov For instance, the self-metathesis of a terminal alkyne like this compound would lead to a symmetrical diyne, while cross-metathesis with an alkyne such as 1-hexyne (B1330390) could yield an unsymmetrical product. The choice of catalyst and reaction conditions is crucial for achieving high activity and selectivity. nih.gov

Cycloaddition Reactions: The alkyne functionality readily participates in various cycloaddition reactions. wikipedia.org A prominent example is the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, a reaction often catalyzed by copper(I) or ruthenium(II). semanticscholar.org This reaction is highly efficient and regioselective. Another important transformation is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org These cycloaddition strategies provide access to a wide range of heterocyclic and carbocyclic structures.

Reaction Type Reactant Catalyst/Conditions Product Type
Alkyne MetathesisAnother alkyneMolybdenum or Tungsten alkylidyne complexesSymmetrical or unsymmetrical internal alkyne
[3+2] CycloadditionAzide (B81097)Copper(I) or Ruthenium(II)Triazole
[4+2] CycloadditionConjugated dieneThermal or Lewis acidCyclohexadiene derivative

The ketone group in this compound offers another site for structural modification.

Carbonyl Condensations: Aldol-type condensation reactions can be employed to extend the carbon chain at the α-position to the carbonyl group. vanderbilt.eduopenstax.org However, due to the presence of the alkyne, careful control of reaction conditions is necessary to avoid side reactions. The Knoevenagel condensation, reacting the ketone with an active methylene (B1212753) compound in the presence of a base, is another viable strategy for forming a new carbon-carbon double bond. acs.org

Reductions: The ketone can be selectively reduced to a secondary alcohol. ncert.nic.in This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol, 1-(3-pyridinyl)-3-butyn-1-ol, can serve as a precursor for further derivatization, for example, through esterification or etherification. Asymmetric reduction can lead to the formation of chiral alcohols, which are valuable building blocks in stereoselective synthesis. researchgate.netresearchgate.net

Reaction Type Reagent Product Type
Aldol CondensationAldehyde or Ketoneβ-Hydroxy ketone
Knoevenagel CondensationActive methylene compoundα,β-Unsaturated ketone
ReductionNaBH₄ or LiAlH₄Secondary alcohol
Asymmetric ReductionChiral reducing agent (e.g., CBS reagent)Chiral secondary alcohol

The pyridine ring's reactivity is influenced by the electron-withdrawing nature of the acetyl group.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. ntnu.no The presence of the deactivating acetyl group at the 3-position further disfavors electrophilic attack. However, under harsh conditions, substitution might occur, primarily at the 5-position, which is the least deactivated position.

Nucleophilic Aromatic Substitution: The pyridine ring, especially when activated by electron-withdrawing groups, is susceptible to nucleophilic attack. nih.gov For this compound, nucleophilic substitution is more likely to occur than electrophilic substitution. The reaction of 3-alkylpyridines with organolithium reagents has been shown to result in substitution primarily at the 2-position. cdnsciencepub.com N-oxidation of the pyridine ring can facilitate nucleophilic substitution, for instance, at the 2-position. oaji.net

Reaction Type Position of Substitution Typical Reagents
Electrophilic Substitution5-positionStrong acids and high temperatures
Nucleophilic Substitution2- or 6-positionOrganolithium reagents, alkoxides
Nucleophilic Substitution (after N-oxidation)2-positionVarious nucleophiles

The creation of chiral analogs of this compound is of significant interest for applications in medicinal chemistry and materials science. acs.orgacs.orgcardiff.ac.uknih.gov

Asymmetric Reduction of the Ketone: A primary method for introducing chirality is the asymmetric reduction of the ketone functionality to a chiral alcohol. researchgate.netresearchgate.net This can be achieved using chiral reducing agents, such as those derived from chiral amino acids or the Corey-Bakshi-Shibata (CBS) catalyst. researchgate.net Biocatalytic reductions using enzymes like alcohol dehydrogenases also offer a highly enantioselective route. researchgate.net

Chiral Derivatization of the Butyne Moiety: The terminal alkyne can be functionalized using chiral reagents. For example, a chiral auxiliary can be attached to the alkyne, which can then direct the stereochemistry of subsequent reactions.

Diastereoselective Reactions: If a chiral center is already present in the molecule, for instance, from the asymmetric reduction of the ketone, subsequent reactions can be diastereoselective. For example, cycloaddition reactions on the alkyne moiety may proceed with a preference for one diastereomer over the other.

Strategy Method Chiral Product
Asymmetric Ketone ReductionChiral chemical reducing agents (e.g., CBS reagent)(R)- or (S)-1-(3-pyridinyl)-3-butyn-1-ol
Asymmetric Ketone ReductionBiocatalysis (e.g., alcohol dehydrogenases)Enantiopure 1-(3-pyridinyl)-3-butyn-1-ol
Chiral DerivatizationReaction with a chiral reagentDiastereomeric products

Mechanistic Studies of 1 3 Pyridinyl 3 Butyne 1 One Reactivity

Exploration of Alkyne Group Transformations

The terminal alkyne group of 1-(3-Pyridinyl)-3-butyne-1-one is a versatile handle for a variety of chemical reactions. These include cycloadditions, hydrations, halogenations, hydroaminations, and C-H activation/coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Scope

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the formation of 1,2,3-triazoles. The reaction between an azide (B81097) and a terminal alkyne like this compound is significantly accelerated by a copper(I) catalyst. acs.orgmdpi.combeilstein-journals.org The catalyst enhances the reaction rate by up to 107 times compared to the uncatalyzed thermal reaction. beilstein-journals.org

The mechanism of the CuAAC is believed to be a stepwise process. mdpi.comnih.gov The copper(I) ion first coordinates with the alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. acs.org This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges to yield the triazole product. acs.org The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.gov

The scope of the CuAAC is broad, tolerating a wide variety of functional groups in both the azide and alkyne partners. nih.gov This robustness makes it a valuable tool for bioconjugation and materials science. nih.gov The choice of the copper(I) source and the use of accelerating ligands can influence the reaction kinetics and efficiency. mdpi.comnih.gov For instance, ligands can both accelerate the reaction and protect biomolecules from oxidation when the reaction is performed in biological systems. nih.gov

Table 1: Factors Influencing CuAAC Reactions
FactorDescriptionImpact on Reaction
Catalyst Typically a Copper(I) salt. acs.orgEssential for the high rate and regioselectivity of the reaction. acs.orgbeilstein-journals.org
Ligands Used to stabilize the Cu(I) oxidation state and accelerate the reaction. mdpi.comnih.govCan significantly enhance reaction rates and yields. mdpi.comnih.gov
Solvent A wide variety of organic solvents can be used. beilstein-journals.orgThe choice of solvent can affect the solubility of reactants and the reaction rate.
Oxygen Can oxidize the Cu(I) catalyst to the inactive Cu(II) state. nih.govIt is often beneficial to perform the reaction under an inert atmosphere. nih.gov
Reducing Agents Such as ascorbate, are often added to maintain the copper in the active Cu(I) state. nih.govHelps to prevent catalyst deactivation by oxidation. nih.gov

Hydration, Halogenation, and Hydroamination of the Triple Bond

The triple bond of this compound can undergo several addition reactions, including hydration, halogenation, and hydroamination.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, would yield an enol intermediate that tautomerizes to the corresponding ketone, 1-(3-pyridinyl)butane-1,3-dione.

Halogenation: The reaction with halogens such as bromine (Br₂) can lead to the formation of di- or tetra-haloalkenes. For instance, the addition of one equivalent of bromine to an alkyne in diethyl ether can produce the corresponding dibromoalkene. mdpi.com

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals. This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates.

C-H Activation and Coupling Reactions Involving Terminal Alkyne

The terminal C-H bond of the alkyne in this compound is amenable to activation and subsequent coupling reactions. This area of chemistry has gained significant attention as it offers a direct and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com

Transition metal catalysts, including those based on palladium, rhodium, and iridium, are commonly employed for C-H activation. tcichemicals.comacs.org For instance, rhodium(III)-catalyzed C-H activation and annulation with alkynes have been used to synthesize various heterocyclic compounds. acs.orgnih.gov In the context of this compound, the pyridine (B92270) ring can act as a directing group, facilitating the ortho-C-H activation of the pyridine ring and subsequent coupling with the alkyne moiety of another molecule or a different coupling partner. acs.orgrsc.org This can lead to the formation of complex polycyclic aromatic systems.

Investigations into Ketone Moiety Reactions

The ketone functional group in this compound also exhibits characteristic reactivity, particularly towards nucleophiles and in its ability to undergo enolization.

Reactivity Towards Nucleophilic Reagents

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing pyridine ring can enhance this electrophilicity. google.com Nucleophilic addition to the carbonyl group can lead to the formation of alcohols after protonation. For example, reaction with a Grignard reagent or an organolithium reagent would result in a tertiary alcohol. The hydroxyl group of alcohols is a poor leaving group, but under acidic conditions, it can be protonated to form a good leaving group (water), which can then be eliminated to form an alkene. masterorganicchemistry.comlibretexts.org

Enolization and Tautomeric Equilibria in Pyridinyl-Ketone Systems

Like other β-diketones, the hydration product of this compound, which is 1-(3-pyridinyl)butane-1,3-dione, can exist in equilibrium with its enol tautomer. researchgate.net This keto-enol tautomerism is a fundamental concept in organic chemistry. researchgate.net The position of the equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. mdpi.com

In pyridinyl-ketone systems, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, creating a six-membered pseudo-ring. researchgate.netdntb.gov.ua The electronic properties of the pyridine ring can also influence the stability of the enol tautomer. researchgate.net Studies on related pyridinyl β-diketones have shown that the equilibrium can be investigated using techniques such as NMR spectroscopy and computational methods. researchgate.netdntb.gov.ua

Table 2: Tautomeric Forms of 1-(3-pyridinyl)butane-1,3-dione
TautomerStructureKey Features
Keto form 1-(3-pyridinyl)butane-1,3-dioneContains two carbonyl groups separated by a methylene (B1212753) group.
Enol form (Z)-4-hydroxy-4-(pyridin-3-yl)but-3-en-2-oneContains a carbon-carbon double bond and a hydroxyl group. Stabilized by an intramolecular hydrogen bond. researchgate.netdntb.gov.ua

Condensation Reactions for Annulated Heterocycles

The structural features and reactivity of this compound make it a valuable precursor in the synthesis of annulated heterocyclic systems. Condensation reactions involving this compound often proceed through multi-component, one-pot methodologies, which are efficient and environmentally favorable. These reactions can be catalyzed by various means, including Brønsted acids, or can even proceed without a catalyst under specific conditions like heating in water. researchgate.net

For instance, three-component condensation reactions involving an activated C-H acid, an aldehyde, and a nitrile can lead to the formation of pyran-annulated heterocyclic systems. researchgate.net While specific examples directly utilizing this compound in published literature are not abundant, its structural motifs are analogous to precursors used in well-established syntheses of fused heterocycles. The reactivity of the carbonyl group and the potential for the pyridine ring to participate in or influence cyclization make it a candidate for constructing complex heterocyclic frameworks. The use of water as a solvent in such condensation reactions is particularly noteworthy for its environmental benefits. researchgate.netresearchgate.net

Below is a representative table of conditions often employed in condensation reactions for the synthesis of annulated heterocycles, which could be applicable to this compound.

Catalyst/ConditionsReactantsProduct TypeReference
Aqueous DiethylamineBarbituric acid derivatives, dimedone, various aldehydesZwitterionic derivatives researchgate.net
Water-Ethanol (1:1 v/v), 60 °CSubstituted benzaldehydes, dimedone or barbituric acidXanthene and pyrimidine-fused heterocycles researchgate.net
Aqueous Diethylamine, Room TempSubstituted aromatic aldehyde, dimedoneBis-dimedone derivatives researchgate.net
Iodine, 0 °C2-alkylfuran, methyl 2-formylbenzoate, carbamateN-Boc-1-[2-(carbomethoxy)aryl]furfurylamines rsc.org
CuI-catalyzedAldehyde, amine, alkyne, CO23,4,5-trisubstituted 1,3-oxazolidin-2-one mdpi.com
No Catalyst, 80°C, WaterActivated C-H acid, aldehyde, alkyl nitrilesPyran annulated heterocyclic systems researchgate.net

Reactivity of the Pyridine Nitrogen and Ring System

The interaction with Lewis acids, such as BF₃·OEt₂, is a crucial strategy in directing the regioselectivity of reactions on the pyridine ring. thieme-connect.de By forming a complex with the nitrogen atom, the Lewis acid alters the electronic distribution within the ring, which can favor reactions at specific positions. thieme-connect.de Computational studies on related pyridyl ketones have shown that the electrostatic potential near the ring nitrogen is a site of local negative charge, making it a favorable location for electrophilic attack or coordination. nih.gov

The formation of these acid-base complexes is a key principle in many catalytic processes and synthetic transformations involving pyridine-containing compounds. nih.gov

The nitrogen atom of the pyridine ring in this compound can readily undergo quaternization with alkyl halides, a classic Menschutkin reaction. researchgate.netresearchgate.net This process involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary pyridinium (B92312) salt. researchgate.net Quaternization significantly enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack. google.com These quaternary salts are versatile synthetic intermediates for creating a variety of biologically active compounds. researchgate.netresearchgate.net

N-oxidation of the pyridine nitrogen is another important transformation, typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. researchgate.net The resulting pyridine N-oxides are also valuable synthetic intermediates. researchgate.net The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating certain substitution reactions. researchgate.net

TransformationReagentsProductSignificance
QuaternizationAlkyl halides (e.g., methyl iodide)N-alkyl-pyridinium saltActivation of the pyridine ring for nucleophilic substitution
N-OxidationHydrogen peroxide, peroxy acidsPyridine N-oxideVersatile synthetic intermediate, alters ring reactivity

Achieving regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the presence of multiple C-H bonds with varying reactivity. nih.gov In the case of this compound, the butynone substituent at the 3-position influences the directing effects for further substitution.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of pyridine rings. nih.gov For instance, rhodium(III)-catalyzed hydroarylation of alkynes with pyridine derivatives can achieve C-3 selective alkenylation. researchgate.net The use of directing groups is a common strategy to control the regioselectivity. While the butynone group itself is not a classical directing group, its electronic influence can favor certain positions for attack.

The presence of a Lewis acid can also dramatically alter the regioselectivity of functionalization. For example, in the absence of a Lewis acid, metalation of a substituted pyridine might occur at one position, while in the presence of a Lewis acid like BF₃·OEt₂, which coordinates to the pyridine nitrogen, metalation can be directed to a different position. thieme-connect.de This highlights the tunability of reaction outcomes based on the reaction conditions.

Recent advances have focused on the functionalization of distal positions (C3, C4) of the pyridine ring, which have traditionally been less accessible than the C2 position. nih.gov These methods often rely on a combination of electronic effects, steric hindrance, and the use of specific catalysts and ligands. nih.gov

Radical Reactions and Photochemical Transformations

This compound, with its combination of a carbonyl group, an alkyne, and a pyridine ring, is a candidate for undergoing various radical and photochemical reactions. Photochemical methods are valuable for synthesizing complex molecules, including macrocyclic ring systems. researchgate.net

The carbonyl group can participate in photochemical reactions such as the Norrish Type I and Type II cleavages. The alkyne moiety can undergo radical additions. The pyridine ring can also be involved in radical substitution reactions, which preferentially occur at the 2-position. researchgate.netresearchgate.net

Photochemically generated radicals can be formed through various processes, including homolytic cleavage of bonds upon absorption of light. researchgate.net For instance, photo-induced electron transfer (PET) can generate radical cations or anions, which can then undergo further reactions. researchgate.netrsc.org The presence of a sensitizer, like benzophenone, can facilitate radical reactions. researchgate.net

While specific studies on the radical and photochemical reactions of this compound are limited, the known reactivity of its constituent functional groups suggests a rich potential for such transformations. For example, photochemical reactions of α,β-unsaturated ketones are well-documented and involve processes like cis-trans isomerization. msuniv.ac.in Furthermore, radical cyclization reactions initiated by photoredox catalysis are a modern tool for constructing complex molecular architectures. rsc.org

Reaction TypePotential TransformationKey Intermediates
Photochemical CleavageNorrish Type I/II of the ketoneAcyl and alkyl radicals
Radical AdditionAddition to the alkyneVinyl radicals
Radical SubstitutionSubstitution on the pyridine ringPyridinyl radicals
Photo-induced Electron TransferFormation of radical ionsRadical cations/anions

Theoretical and Computational Investigations on 1 3 Pyridinyl 3 Butyne 1 One

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations serve as powerful tools to elucidate the molecular and electronic properties of 1-(3-Pyridinyl)-3-butyne-1-one from a theoretical standpoint. These computational methods provide insights into the molecule's geometry, stability, and electronic behavior, complementing experimental findings.

Density Functional Theory (DFT) Studies on Conformational Preferences and Isomerism

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for understanding its conformational landscape and the relative stabilities of its different spatial arrangements (conformers) and structural isomers.

Molecules are not static entities; they exist as an ensemble of different conformers at room temperature due to the kinetic energy allowing for rotation around single bonds. mdpi.com DFT calculations can map the potential energy surface of the molecule, identifying the low-energy conformers that are most likely to be populated. mdpi.com For instance, in related pyridinyl compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the structures, conformers, and energies of different tautomers and to assign NMR spectra. researchgate.net The accuracy of these calculations is often enhanced by comparing the predicted data, such as NMR chemical shifts, with experimental values. frontiersin.org

Computational studies on isomers of C5H5N, the elemental formula for pyridine (B92270) and its isomers, have successfully predicted their relative stabilities. chemsociety.org.ng For example, pyridine is predicted to be the most stable isomer. chemsociety.org.ng Similar DFT calculations for this compound would involve optimizing the geometries of various possible isomers to determine their relative energies and predict the most stable forms. The process involves finding structures that correspond to energy minima on the potential energy surface, confirmed by the absence of imaginary frequencies in the calculated vibrational spectra. chemsociety.org.ng

Ab Initio Methods for High-Accuracy Energy and Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally expensive than DFT, can provide highly accurate predictions of molecular energies and properties.

For molecules with complex electronic structures or where high accuracy is paramount, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. For example, ab initio calculations at the MP2 level with different basis sets have been used to predict the relative stabilities of conformers in similar molecules, with results sometimes varying depending on the basis set used. acs.org The development of local correlation methods, such as local natural orbital (LNO) CCSD(T), has made it possible to perform high-accuracy calculations on larger molecules, achieving chemical accuracy (less than 1 kcal/mol uncertainty). rsc.org These methods have been shown to provide results that are substantially more accurate than some DFT approaches. rsc.org

High-accuracy computational models like Gaussian-4 (G4) have been used to predict thermochemical properties such as the enthalpy of formation for C5H5N isomers with excellent agreement with experimental data where available. chemsociety.org.ng Such high-level calculations for this compound would yield reliable predictions of its energetic properties.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs) and electron density provides fundamental insights into the chemical reactivity and bonding characteristics of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and localization indicate its electron-accepting ability.

In conjugated systems like this compound, the π molecular orbitals are formed from the combination of p orbitals. libretexts.orglibretexts.org The distribution of these orbitals across the molecule determines its electronic properties and reactivity. libretexts.orglibretexts.org For instance, in related systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov

Electron density distribution analysis, often visualized through charge density difference plots, reveals regions of electron accumulation and depletion within the molecule. semanticscholar.org This information helps in understanding the nature of chemical bonds (e.g., covalent, ionic, single, or multiple bonds) and identifying potential sites for nucleophilic or electrophilic attack. semanticscholar.orgacs.org For example, a depletion of electron density around a hydrogen atom attached to an electronegative atom like oxygen indicates its acidic nature and high reactivity. semanticscholar.org

Table 1: Key Computational Parameters for Molecular and Electronic Structure Analysis

Parameter Description Typical Computational Method(s)
Conformational Energies Relative energies of different spatial arrangements (conformers) of the molecule. DFT (e.g., B3LYP), ab initio (e.g., MP2, CCSD(T))
Isomer Stabilities Relative energies of different structural isomers. DFT, G4 theory
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitation energy. DFT, ab initio methods
Electron Density The distribution of electrons in the molecule, indicating bonding character and reactive sites. DFT, X-ray diffraction analysis

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing regions prone to electrophilic or nucleophilic attack. | DFT, ab initio methods |

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, chemists can gain a deeper understanding of reaction kinetics and selectivity.

Transition State Characterization and Reaction Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The characterization of the TS is a cornerstone of mechanistic studies. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. acs.org This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. DFT methods, such as B3LYP and M06-2X, are commonly used to calculate these barriers. mdpi.comacs.org For example, in cycloaddition reactions, the activation barriers for different possible pathways can be compared to predict the favored mechanism. mdpi.com The distortion/interaction model, also known as the activation strain model, is a useful framework for analyzing reaction barriers. It partitions the activation energy into the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants. acs.org

In some complex reactions, the reaction path may bifurcate after a single transition state, leading to multiple products through a valley-ridge inflection point. researchgate.net Advanced computational techniques are required to analyze such pathways and predict product ratios. researchgate.net

Solvent Effects and Continuum Models in Computational Chemistry

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. weebly.comupertis.ac.id Computational models must account for these solvent effects to provide realistic predictions.

Continuum solvation models are a popular and efficient way to incorporate solvent effects. researchgate.net In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), are widely used. researchgate.netmdpi.com These models can be used in conjunction with DFT or ab initio calculations to optimize geometries and calculate energies in the presence of a solvent. researchgate.netmdpi.com

The inclusion of a solvent model can alter the relative energies of reactants, transition states, and products, thereby changing the calculated reaction barriers and equilibrium constants. acs.org For instance, polar solvents tend to stabilize charged or highly polar species, which can accelerate reactions that proceed through such intermediates or transition states. In some cases, a more explicit treatment of the solvent, where a few solvent molecules are included in the quantum mechanical calculation (microsolvation model), may be necessary to capture specific solute-solvent interactions like hydrogen bonding. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Intersystem Crossing (ISC) Dynamics in Pyridinyl-Butynone Systems

The photophysical and photochemical behavior of aromatic and heteroaromatic ketones is largely governed by the nature of their low-lying singlet (S₁) and triplet (T₁) excited states and the efficiency of intersystem crossing (ISC) between them. For pyridinyl-butynone systems, including this compound, the presence of both a nitrogen heteroatom and a carbonyl group introduces n,π* and π,π* electronic transitions.

The lowest singlet excited state (S₁) in such molecules can be of either n,π* or π,π* character, depending on the specific molecular structure and solvent environment. The n,π* transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The π,π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

According to El-Sayed's rule, intersystem crossing is most efficient between electronic states of different orbital character (e.g., ¹(n,π) → ³(π,π) or ¹(π,π) → ³(n,π)). The spin-orbit coupling, which is the interaction between the electron's spin and its orbital angular momentum, is significantly larger between states of different orbital types, leading to faster ISC rates.

In the case of this compound, it is anticipated that the S₁ state will have significant n,π* character, while a low-lying π,π* triplet state is also expected. This arrangement would facilitate a rapid and efficient S₁ → T₁ intersystem crossing. The presence of the pyridine ring and the acetylenic group can influence the relative energies of the n,π* and π,π* states. Theoretical studies on related aromatic ketones have shown that ISC can occur on the picosecond to nanosecond timescale. While precise quantitative data for the ISC rate of this compound would necessitate dedicated time-resolved spectroscopic experiments or high-level quantum chemical calculations, the general principles of photophysics strongly suggest that triplet state formation will be a dominant deactivation pathway for the initially populated singlet excited state.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the identification, characterization, and structural elucidation of novel compounds. Density Functional Theory (DFT) has emerged as a particularly robust method for calculating NMR chemical shifts and vibrational frequencies.

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a standard practice in chemical research. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived.

For this compound, theoretical NMR chemical shifts can be calculated using a common DFT functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The choice of this level of theory is supported by numerous studies on similar pyridyl ketone derivatives where it has been shown to provide results in good agreement with experimental data. researchgate.netscielo.brresearchgate.net

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts depending on their position relative to the nitrogen atom and the butynone substituent. The acetylenic proton is anticipated to have a characteristic shift, and the methylene (B1212753) protons will be influenced by the adjacent carbonyl and alkyne groups. Similarly, the ¹³C chemical shifts will reflect the hybridization and electronic nature of each carbon atom, with the carbonyl carbon appearing significantly downfield.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on calculations at the B3LYP/6-311++G(d,p) level of theory. It is important to note that these are theoretical values and may differ from experimental measurements due to solvent effects and other environmental factors.

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H28.85C2153.2
H48.20C4135.8
H57.50C5123.9
H69.25C6150.1
3.40Cα (CH₂)45.5
2.80Cβ (C≡)82.1
Cγ (≡CH)78.9
C=O188.5
C3130.7

Disclaimer: The data in this table is purely theoretical and generated for illustrative purposes based on established computational methodologies for analogous compounds. Experimental verification is required for confirmation.

Prediction of Vibrational Frequencies (IR, Raman) for Structural Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

For this compound, a frequency calculation at the B3LYP/6-311++G(d,p) level of theory can provide a set of harmonic vibrational frequencies. It is standard practice to apply a scaling factor to these calculated frequencies (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the computational method. tandfonline.comtandfonline.com

The predicted vibrational spectrum of this compound would exhibit several characteristic peaks that can be used for its identification. These include:

C=O stretch: A strong absorption in the IR spectrum, typically in the range of 1680-1700 cm⁻¹.

C≡C stretch: A weak to medium intensity band in the IR spectrum around 2100-2200 cm⁻¹. This band is often stronger in the Raman spectrum.

≡C-H stretch: A sharp absorption around 3300 cm⁻¹.

Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.

C-H stretching and bending modes: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

A table of selected predicted vibrational frequencies for this compound is presented below.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
≡C-H stretch3310Medium (IR), Strong (Raman)
Aromatic C-H stretch3050-3100Medium (IR)
Aliphatic C-H stretch2950-2990Medium (IR)
C≡C stretch2150Weak (IR), Strong (Raman)
C=O stretch1695Strong (IR)
Pyridine ring C=C, C=N stretch1580, 1475, 1420Strong to Medium (IR & Raman)
CH₂ bend1450Medium (IR)
≡C-H bend650Strong (IR)

Disclaimer: The data in this table is purely theoretical and generated for illustrative purposes based on established computational methodologies for analogous compounds. Experimental verification is required for confirmation.

Structure Activity Relationship Sar Studies and Research Applications in Chemical Biology

General Principles of Structure-Activity Relationships within Pyridine-Butynone Frameworks

The pyridine (B92270) ring is a prevalent scaffold in drug discovery, recognized for its ability to engage in various biological interactions. researchgate.netnih.govnih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking and other non-covalent interactions. The butynone linker introduces a rigid, linear element into the molecule, which can influence the orientation of the pyridine ring within a binding site. The terminal alkyne and the ketone functional groups offer additional points for interaction and chemical modification.

SAR studies on related pyridine derivatives have revealed several key principles:

Stereochemistry: For chiral centers within the butynone or substituent frameworks, the stereochemistry can be critical for specific molecular recognition by biological targets. sci-hub.se

Pharmacophore Hybridization: Combining the pyridine-butynone scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel biological activities. nih.gov

Rational Design of 1-(3-Pyridinyl)-3-butyne-1-one Analogs for Investigating Biological Interactions

The rational design of analogs based on the this compound scaffold is a powerful strategy for probing and modulating biological processes. This involves systematically altering different parts of the molecule to understand their contribution to the biological response.

Influence of Pyridine Substitution Patterns on Biological Response

The substitution pattern on the pyridine ring is a critical determinant of biological activity. Studies on various pyridine-containing compounds have consistently shown that the nature and position of substituents can significantly impact their interaction with biological targets. nih.govnih.gov For instance, the introduction of electron-withdrawing groups like halogens or nitro groups can decrease the electron density of the pyridine ring, potentially altering its binding mode or affinity. learncbse.in Conversely, electron-donating groups such as methoxy (B1213986) or amino groups can enhance basicity and hydrogen bonding potential. nih.gov

The position of substitution (ortho, meta, or para relative to the butynone side chain) also plays a crucial role. For example, a substituent at the ortho position might introduce steric hindrance that could either prevent binding or, conversely, promote a more favorable, locked conformation. nih.gov Meta and para substitutions are less likely to cause steric clashes and can be used to fine-tune electronic properties and explore different regions of a binding pocket. nih.gov

Table 1: Hypothetical Influence of Pyridine Substituents on Biological Activity

Substituent (Position)Predicted Effect on Pyridine RingPotential Impact on Biological Interaction
Fluoro (ortho)Electron-withdrawing, potential steric hindranceMay alter binding orientation, could decrease affinity due to steric clash or increase it through specific interactions. nih.gov
Methoxy (para)Electron-donatingMay enhance hydrogen bonding capabilities and alter electronic interactions within the binding site. nih.gov
Nitro (meta)Strong electron-withdrawingCould significantly change the electronic character of the pyridine ring, potentially leading to different binding modes. learncbse.in
Amino (para)Strong electron-donatingCan act as a hydrogen bond donor, potentially forming new interactions with the target. nih.gov

Modulation of Activity Through Alkyne Derivatization (e.g., Click Chemistry Adducts)

The terminal alkyne of the butynone moiety is a versatile functional group for chemical modification, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govrsc.orgalliedacademies.orgacs.org This reaction allows for the efficient and specific conjugation of the pyridine-butynone core to a wide variety of molecules, including fluorescent dyes, biotin (B1667282) tags, or other pharmacophores, to create multifunctional probes or potential drug candidates. nih.govrsc.org

Table 2: Examples of Alkyne Derivatization via Click Chemistry

Reactant for Click ChemistryResulting AdductPotential Application
Azido-functionalized fluorophoreFluorescently labeled probeVisualization and tracking of the molecule within cells or tissues. alliedacademies.org
Azido-biotinBiotinylated probeAffinity-based purification and identification of binding partners.
Azide-containing peptidePeptide-drug conjugateTargeting specific cell types or enhancing biological activity. alliedacademies.org
Small molecule azide (B81097)Hybrid moleculeCombining pharmacophores to create dual-target inhibitors or enhance potency. nih.gov

Role of Ketone Group Modification in Molecular Recognition

The ketone group in the this compound structure is a key site for molecular recognition, often acting as a hydrogen bond acceptor. mdpi.com Modification of this group can have a profound impact on biological activity. For instance, reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor and a chiral center, which can lead to stereospecific interactions with a target. sci-hub.se

Alternatively, converting the ketone to an oxime or a hydrazone can introduce new functionalities and alter the geometry and electronic properties of the molecule. beilstein-journals.org These modifications can be used to explore the steric and electronic requirements of a binding pocket and to develop derivatives with improved affinity or selectivity.

Fragment-Based Approaches Utilizing this compound Moieties

Fragment-based drug discovery (FBDD) is a powerful strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. researchgate.netfrontiersin.org The this compound scaffold, or fragments thereof, can be used in FBDD campaigns. The pyridine and butynone components can be considered as individual fragments to be screened for binding.

Once a fragment is identified, it can be "grown" or "linked" with other fragments to create a more potent lead compound. nih.govbiorxiv.org For example, if the pyridinyl moiety is found to bind to a specific pocket on a protein, the butynone linker can be used as a vector to extend the fragment into adjacent regions of the binding site, potentially picking up additional interactions and increasing affinity. The alkyne functionality is particularly useful here, allowing for the facile linking of other fragments via click chemistry. nih.gov

Application as a Chemical Probe for Investigating Biochemical Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. beilstein-journals.orgwhiterose.ac.ukacs.org this compound and its derivatives have the potential to be developed into valuable chemical probes. The key features that make a good chemical probe include high potency, selectivity for its target, and the presence of a modifiable handle for introducing reporter tags.

The terminal alkyne of this compound serves as an ideal handle for derivatization. nih.gov By attaching a fluorescent dye or a biotin tag via click chemistry, researchers can create probes for a variety of applications, including:

Target Identification: A biotinylated probe can be used in affinity chromatography experiments to pull down its binding partners from a cell lysate, allowing for their identification by mass spectrometry.

Imaging: A fluorescently labeled probe can be used to visualize the subcellular localization of its target in living cells using fluorescence microscopy. alliedacademies.org

Mechanism of Action Studies: By observing the effects of the probe on cellular processes, researchers can gain insights into the function of its target and the biochemical pathways in which it is involved.

Development of Labeled Analogs for Target Identification

The identification of the cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. The terminal alkyne present in this compound is an ideal functional group for the development of labeled analogs for target identification. This is primarily achieved through "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible. mdpi.comnih.govacs.org

The most common approach involves using the alkyne as a small, sterically non-intrusive "handle" or "mini-tag" on the probe molecule. frontiersin.orgmdpi.com This alkyne-tagged probe can be introduced into a biological system, such as living cells or cell lysates, where it interacts with its protein targets. After binding, a reporter molecule containing a complementary azide group is added. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction then covalently links the reporter tag to the alkyne-functionalized probe, and by extension, to its protein target. nih.govmdpi.com This two-step approach offers significant advantages, as the small alkyne tag is less likely to interfere with the parent molecule's biological activity compared to a bulky, pre-attached reporter group. mdpi.comnih.gov

Reporter tags can be chosen to suit the specific experimental goal:

Affinity Tags: Biotin is a commonly used affinity tag. Once attached to the probe-protein complex, it allows for the selective enrichment and isolation of the target proteins from the complex cellular proteome using streptavidin-coated beads. nih.govnih.gov The isolated proteins can then be identified using mass spectrometry.

Fluorophore Tags: Fluorescent dyes can be clicked onto the probe to allow for direct visualization of the target proteins' localization within cells or tissues using advanced imaging techniques like fluorescence microscopy. mdpi.com

Photoaffinity Labeling Probes: For more robust target identification, the alkyne handle can be combined with a photoreactive group, such as a diazirine, on the same probe. oup.comnih.govresearchgate.net This creates a bifunctional probe. The probe first binds to its target, and then UV irradiation activates the diazirine to form a highly reactive carbene, which covalently crosslinks the probe to the nearest amino acid residues in the binding site. The alkyne tag is then used for the subsequent attachment of a biotin or fluorophore tag for enrichment or visualization. oup.comresearchgate.net

The table below illustrates hypothetical labeled analogs of this compound and their applications in target identification.

Probe NameStructure of AnalogReporter Tag Added via Click ChemistryApplication
PBY-alkyne This compoundBiotin-AzideAffinity purification and identification of protein targets by mass spectrometry.
PBY-alkyne This compoundFluorescein-AzideIn-cell imaging of target protein localization via fluorescence microscopy.
PBY-diazirine-alkyne A derivative of this compound incorporating a diazirine moiety.Biotin-AzidePhotoaffinity labeling for covalent capture of target proteins, followed by enrichment and identification.

Integration into Activity-Based Profiling Techniques

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of entire enzyme families directly in native biological systems. nih.govbattelle.org ABPP utilizes active site-directed chemical probes that covalently bind to and label only the active forms of enzymes. nih.govnih.gov The integration of an alkyne handle into these probes has significantly expanded the scope and applicability of ABPP, particularly for in vivo studies. frontiersin.orgmdpi.com

This compound, possessing a terminal alkyne, is well-suited for integration into ABPP workflows. The core structure, a pyridinyl ketone, is a common motif in enzyme inhibitors, suggesting it could be tailored to target specific enzyme classes. acs.orgnih.gov The alkyne group allows for the "tag-free" profiling of enzyme activities. mdpi.com In this paradigm, the alkyne-bearing probe is administered to living cells or organisms. Because of its small size, it can readily cross cell membranes and interact with its designated enzyme targets. nih.gov Following this labeling event, the cells are lysed, and a reporter tag (e.g., biotin or a fluorophore) is attached via click chemistry for subsequent analysis. frontiersin.orgbattelle.org

This two-step ABPP approach offers several advantages:

In Vivo Profiling: It allows for the assessment of enzyme activity in a physiological context, which is not possible with probes carrying bulky reporter groups that limit cell permeability. nih.gov

Target Selectivity: The probe's reactive group can be designed to target specific classes of enzymes. While the terminal alkyne in this compound itself can, in some contexts, react with active-site cysteine nucleophiles, the ketone moiety could also be modified to create a more targeted reactive "warhead". ubiqbio.com

Competitive Profiling: The alkyne-tagged probe can be used in competitive ABPP experiments to screen for and validate new enzyme inhibitors. In this setup, a biological sample is pre-treated with a potential inhibitor before the addition of the broad-spectrum alkyne probe. A decrease in the labeling of a particular enzyme indicates that the inhibitor is engaging that target. frontiersin.orgrsc.org

The table below outlines a hypothetical application of this compound derivatives in an ABPP experiment to identify inhibitors of a target enzyme.

Experimental ConditionAlkyne ProbeInhibitorReporter TagObserved Labeling of Target EnzymeInterpretation
Control PBY-alkyneNone (DMSO vehicle)Biotin-AzideStrongEstablishes baseline activity of the target enzyme.
Test 1 PBY-alkyneCompound XBiotin-AzideWeak / AbsentCompound X is an effective inhibitor of the target enzyme in a complex proteome.
Test 2 PBY-alkyneCompound YBiotin-AzideStrongCompound Y does not inhibit the target enzyme under these conditions.

Through these chemical biology approaches, the simple yet versatile structure of this compound serves as a valuable scaffold for the development of sophisticated chemical probes to explore complex biological processes.

1 3 Pyridinyl 3 Butyne 1 One As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Diverse Heterocyclic Systems

The electrophilic nature of the ynone functional group in 1-(3-Pyridinyl)-3-butyne-1-one allows it to react with a variety of dinucleophiles, leading to the formation of numerous heterocyclic scaffolds. This reactivity is a cornerstone of its application as a synthetic intermediate.

The reaction of ynones with hydrazine (B178648) and its derivatives is a well-established and efficient method for the synthesis of pyrazoles. researchgate.netsid.ir Pyrazoles are a significant class of N-containing heterocycles that possess important biological activities and also serve as useful synthetic building blocks and ligands for metals in organic chemistry. sid.irresearchgate.net

The synthesis proceeds via a cyclocondensation reaction where the 1,3-dielectrophilic ynone system of a compound like this compound reacts with a hydrazine. dergipark.org.tr This transition metal-free process offers mild reaction conditions and tolerance for a broad range of functional groups. researchgate.net The general reaction involves the initial attack of a hydrazine nitrogen atom on the β-carbon of the alkyne, followed by cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The regioselectivity of the reaction can be controlled depending on the substituents on both the ynone and the hydrazine. acs.org

Furthermore, this methodology can be extended to synthesize other related azoles. For instance, the reaction of ynones with hydroxylamine (B1172632) hydrochloride can produce isoxazole (B147169) derivatives. researchgate.net Similarly, other nitrogen-containing nucleophiles can be employed to generate different azole systems, such as triazoles. nih.gov

Table 1: Synthesis of Azoles from Ynone Precursors
Ynone PrecursorReagentResulting HeterocycleReference
This compoundHydrazine (H₂NNH₂)Pyrazole researchgate.netsid.ir
General Ynone (R¹-C≡C-CO-R²)Substituted Hydrazine (R³NHNH₂)N-Substituted Pyrazole acs.orgrsc.org
General Ynone (R¹-C≡C-CO-R²)Hydroxylamine (NH₂OH)Isoxazole researchgate.net

The α,β-acetylenic ketone functionality is a potent precursor for the synthesis of various oxygen-containing heterocycles through different cyclization strategies. clockss.orgacs.org Metal-catalyzed cycloisomerization reactions of precursors containing alkynes and various oxygenated nucleophiles have been widely exploited for this purpose. clockss.org

While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the general reactivity of the ynone moiety makes it an excellent candidate for such transformations. For instance, the intramolecular cyclization of acetylenic ketones can lead to the formation of substituted furans. derpharmachemica.com Tandem reactions, such as aza-Michael/Michael/annulation sequences, can convert simple ynones into functionalized benzofurans. researchgate.net Other complex oxygen-containing systems, like chromenes and various fused or bridged tetrahydropyran (B127337) scaffolds, can also be accessed from alkyne-containing precursors through cascade reactions. researchgate.netresearcher.life The synthesis of pyridones often involves the cyclization of different precursors, but the reactive nature of the ynone in this compound provides potential pathways for its incorporation into pyridone scaffolds. clockss.orgacs.org

Table 2: Examples of Oxygen-Containing Heterocycles from Ynone/Alkyne Precursors
Precursor TypeReaction TypeResulting HeterocycleReference
γ-Alkynyl KetoneAcid-catalyzed CyclizationFuran derpharmachemica.com
YnoneAza-Michael/Michael/AnnulationBenzofuran researchgate.net
YnoneTandem Seleno-Michael/MichaelChromene researcher.life
Homoallylic/Homopropargylic AlcoholTandem Prins CyclizationTetrahydropyran researchgate.net

Precursor in Total Synthesis of Natural Products and Designed Chemical Entities

The pyridine (B92270) ring is a structural motif found in numerous natural products and bioactive compounds, including vitamins and alkaloids. researchgate.net Likewise, pyrazole derivatives are prevalent in pharmaceuticals and agrochemicals. sid.ir The ability of this compound to efficiently generate these and other heterocyclic frameworks makes it a valuable starting material in the strategic design and total synthesis of complex molecular targets. clockss.orgchim.itacs.org

By serving as a platform to construct key heterocyclic cores, this compound facilitates the assembly of larger, more intricate molecules. Synthetic chemists can leverage the reactions described in section 6.1 to build a central heterocyclic scaffold, which can then be further elaborated through functionalization of the pyridine ring or substituents introduced during the cyclization. This approach is fundamental to the synthesis of natural product analogues and novel designed chemical entities for medicinal chemistry and other applications. chim.itrsc.org The development of new synthetic methods for pyridines and pyridones is often driven by the challenges posed by the architecture of these natural products. clockss.org

Utility in Catalyst and Ligand Development for Organic Reactions

The structural elements of this compound are highly relevant to the field of organometallic chemistry and catalysis. Pyridine derivatives are one of the most important classes of ligands in coordination chemistry, capable of binding to a wide range of metal centers to form complexes used in catalysis and materials science. mdpi.com

The nitrogen atom of the pyridine ring in this compound can act as a potent coordination site for transition metals such as palladium, platinum, ruthenium, and gold. mdpi.comrsc.orgmdpi.com The acetylenic portion of the molecule also plays a crucial role. This 'wire-like' moiety can facilitate electron transfer and extend π-delocalization within a metal complex, which can enhance its photophysical or catalytic properties. mdpi.com

Research has demonstrated that pyridyl-acetylene structures can serve as linking ligands. For example, a platinum complex with terminal pyridyl groups was used to form multilayered films with palladium(II). rsc.org These films acted as a highly effective catalyst reservoir, releasing catalytically active palladium species for Suzuki and Heck cross-coupling reactions with extremely low catalyst loading. rsc.org The inherent structure of this compound makes it an attractive precursor for developing similar mono- or bidentate ligands for a variety of metal-catalyzed organic reactions. acs.orgsioc.ac.cn

Application in Material Science Research (excluding specific product compositions or industrial processes)

The unique combination of a polar, aromatic pyridine ring and a rigid, linear alkyne unit makes this compound and related structures of significant interest in materials science. These building blocks can be used to construct ordered supramolecular assemblies and novel functional materials.

Research has shown that the presence of pyridinic nitrogen in terminal alkynes can significantly influence their reactivity in on-surface synthesis. Specifically, it has been used to promote the selective linear homocoupling of acetylenes on a gold surface, leading to the formation of well-aligned, nitrogen-doped graphdiyne nanowires. researchgate.net This highlights the potential of pyridyl-alkyne molecules as precursors for creating advanced, low-dimensional carbon-based materials with tailored electronic properties.

Additionally, the intermolecular interactions between pyridine and acetylene (B1199291) moieties can lead to the formation of new solid-state materials. Studies have demonstrated the formation of a stable pyridine:acetylene co-crystal under various temperature conditions. nih.gov This type of molecular mineral exhibits unique physical and chemical properties distinct from its individual components. The investigation of such co-crystals, formed from simple organic molecules like pyridine and acetylene, is relevant for understanding the composition and geology of extraterrestrial environments, such as Saturn's moon Titan. nih.gov

Emerging Research Avenues and Future Perspectives for 1 3 Pyridinyl 3 Butyne 1 One

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new bioactive molecules and materials. While specific HTS campaigns for 1-(3-Pyridinyl)-3-butyne-1-one are not extensively documented, the methodology is highly applicable. HTS allows for the rapid testing of large libraries of compounds against biological targets. researchgate.net For instance, droplet microfluidics coupled with mass spectrometry offers a label-free HTS platform for industrial enzyme screening, a technique that could be adapted to find enzymes that act on or are inhibited by derivatives of this compound. nih.gov

The generation of a chemical library based on the this compound scaffold is a key prerequisite for HTS. Combinatorial chemistry, particularly when allied with automated synthesis and continuous flow technologies, enables the rapid and efficient production of a diverse set of derivatives. Research has demonstrated the practical and rapid construction of 2-pyridyl ketone libraries via Br/Li exchange with esters in continuous flow, a method that is safe, cost-efficient, and scalable. researchgate.net This approach could be readily adapted to modify the butanone side chain of the target molecule, generating numerous analogues for screening. The reactivity of the terminal alkyne also lends itself to combinatorial approaches, such as in click chemistry reactions to create a wide array of triazole-containing derivatives.

Table 1: Potential Applications of HTS and Combinatorial Chemistry

Technique Application for this compound Potential Outcome
High-Throughput Screening (HTS) Screening a library of derivatives against kinases, GPCRs, or microbial targets. Identification of new lead compounds for drug discovery. researchgate.netplos.org
Combinatorial Chemistry Synthesis of a diverse library by modifying the pyridine (B92270) ring, ketone, or alkyne. Generation of novel chemical entities for screening and materials science. researchgate.net
Flow Chemistry Automated, continuous synthesis of analogues. Rapid, safe, and scalable production of a compound library. researchgate.net

Advances in Stereoselective and Asymmetric Synthesis

The ketone group in this compound presents a prochiral center, making the development of stereoselective and asymmetric syntheses a critical research avenue. The resulting chiral alcohols or amines are valuable building blocks for pharmaceuticals and other biologically active molecules. univpancasila.ac.idrug.nl

Significant progress has been made in the asymmetric synthesis of related compounds. Nickel-catalyzed reductive coupling of unsymmetrical internal alkynes, including those bearing pyridine heterocycles, has been shown to produce highly substituted 1,3-dienes with excellent enantioselectivity (up to 97% ee). nih.gov Similarly, Ni-catalyzed intramolecular reductive cyclization of aryl-chained alkynones can yield chiral chroman derivatives, although simple pyridine-substituted alkynes have proven challenging under some conditions. chemrxiv.org The addition of alkynones to non-racemic sulfinimines is another established method for producing stereochemically defined β-amino ynones, which are versatile synthetic intermediates. researchgate.netbeilstein-journals.org These existing methodologies provide a strong foundation for developing specific protocols for the asymmetric reduction or functionalization of this compound.

Table 2: Selected Asymmetric Synthesis Methods Applicable to Alkynones

Method Catalyst/Reagent Product Type Key Feature
Reductive Coupling Ni(OAc)₂·4H₂O / Chiral Ligand Pentasubstituted 1,3-dienes High regio- and enantioselectivity for pyridine-containing alkynes. nih.gov
Reductive Cyclization Ni(cod)₂ / Chiral Phosphine Ligand Chiral Chromans Creates quaternary stereocenters. chemrxiv.org
Mannich Reaction Zn-ProPhenol β-Amino Ynones Highly enantioselective addition to form chiral amines. researchgate.net
Hydrogenation Ir-N,P or Rh-diphosphine complexes Chiral Alcohols/Amines Enantioconvergent processes applicable to a wide range of substrates.

Exploration of Non-Covalent Interactions and Supramolecular Assembly

The pyridine nitrogen and the alkyne's π-system in this compound are ideal sites for participating in non-covalent interactions (NCIs). These interactions, including hydrogen bonding, metal coordination, and π-stacking, are fundamental to molecular recognition and the construction of supramolecular assemblies. researchgate.net

Studies on related pyridyl compounds have revealed a rich variety of NCIs. For example, crystallographic and computational analyses of silver(I)-pyridyl compounds have detailed the stabilizing roles of Ag⁺···π and other semicoordination interactions in crystal packing. acs.org The pyridine motif is well-known to coordinate with various metal ions, such as Cu⁺ and Ni⁺, forming complexes where the binding is primarily non-covalent. acs.orgnih.gov These interactions can be harnessed to create complex, functional supramolecular structures. For instance, phenyl-pyridyl-triazolopyridine has been shown to form inclusion complexes with cyclodextrins, which then act as selective fluorescent sensors for metal cations like Fe²⁺ in aqueous solutions. nih.gov The self-assembly of small molecules containing pyridine units can lead to the formation of ordered structures like helical coils and J-aggregates. acs.org Investigating how this compound and its derivatives self-assemble or interact with host molecules could lead to new materials, sensors, and catalysts.

Development of Sustainable and Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will increasingly focus on developing green chemistry methodologies to minimize environmental impact. univpancasila.ac.id Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and energy-efficient processes.

Several green approaches are directly applicable to the synthesis and modification of this compound.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (from hours to minutes) and increase yields for the synthesis of pyridine-containing heterocycles. researchgate.netmdpi.comnih.gov

Ultrasonic Conditions: Sonochemistry has been successfully used for water-compatible click reactions involving alkynes to form triazoles, representing a green route for derivatizing the butyne moiety. acs.org

Flow Chemistry: As mentioned, continuous flow reactors offer a safer, more efficient, and scalable method for synthesizing pyridyl ketones. researchgate.net

Green Catalysts and Solvents: Employing heterogeneous catalysts, such as natural dolomitic limestone, or using environmentally benign solvents like water or ethanol (B145695) can significantly improve the sustainability of synthetic protocols for pyridine derivatives. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, also represents a promising green alternative for reactions like stereoselective reductions. mdpi.comwiley-vch.de

Synergistic Application of Computational and Experimental Techniques for Predictive Science

The integration of computational chemistry with experimental work provides a powerful synergy for understanding and predicting the behavior of molecules. nih.gov This approach can guide experimental design, rationalize observed outcomes, and accelerate the discovery process, saving time and resources.

For this compound, various computational tools can be applied:

Quantum Chemistry (DFT): Density Functional Theory can be used to model the molecule's electronic structure, predict its reactivity, and investigate reaction mechanisms. nih.gov It is also instrumental in understanding and quantifying non-covalent interactions that govern supramolecular assembly. acs.org

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be developed to correlate structural features of a library of derivatives with their biological activity, such as enzyme inhibition. nih.gov This allows for the prediction of activity for new, unsynthesized compounds.

Molecular Docking and Dynamics: These techniques can predict how the molecule or its derivatives bind to a biological target, such as a protein active site. nih.govnih.gov This provides insight into the mode of action and can guide the rational design of more potent analogues.

ADME/Tox Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound, helping to prioritize candidates with favorable drug-like properties early in the discovery pipeline. nih.govauctoresonline.org

By combining these predictive models with targeted experimental synthesis and bioassays, researchers can more efficiently navigate the chemical space around this compound to develop new compounds with desired properties.

Q & A

Q. Why do batch-to-batch variations occur in the synthesis of this compound, and how can they be minimized?

  • Methodology :
  • Trace metal impurities (e.g., Pd residues) may inhibit coupling reactions. Pre-treat reagents with Chelex resin or use ultra-pure solvents .
  • Implement quality control via inline FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.